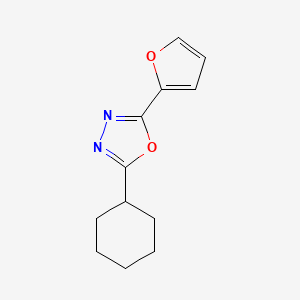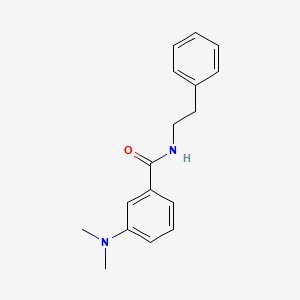![molecular formula C21H21N3OS B5589716 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)
4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine" is a complex organic molecule with potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- Studies on thiazolopyridines, a related compound class, describe methods like condensation and cyclocondensation involving compounds such as thiazolinone, benzaldehydes, and benzylidenemalononitriles, which might be relevant for the synthesis of our target compound (Lamphon et al., 2004).
- Synthesis of related compounds like pyrazolopyridine derivatives involves reactions in ethanol containing piperidine, suggesting a possible pathway for synthesizing our target molecule (El‐Emary et al., 2005).
Molecular Structure Analysis
- The molecular structure of related compounds shows features like different ring conformations and intramolecular contacts, which could be similar in our target compound (Karthikeyan et al., 2010).
- Studies on compounds like 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine provide insights into the role of hydrogen bonds in molecular packing in crystals, which could be relevant for the structural analysis of our target molecule (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
- Chemical reactions involving related compounds include the formation of derivatives through reactions like condensation and the synthesis of novel heterocyclic systems, which might be applicable to our compound of interest (Lamphon et al., 2004).
- The chemical properties of similar compounds suggest potential reactivity patterns, like the formation of fused heterocyclic systems or derivatives with specific functional groups (Mekheimer et al., 1997).
Physical Properties Analysis
- The physical properties of related compounds, such as crystalline structures and molecular conformations, provide a basis for understanding the physical characteristics of our target compound. For example, the dihedral angles between different rings and the specific ring conformations in these molecules could be indicative of similar properties in our target molecule (Karthikeyan et al., 2010).
Chemical Properties Analysis
- The chemical properties of compounds in this class are largely influenced by their structural features. For instance, the presence of specific functional groups like benzyl or piperidine might impact their reactivity and interaction with other molecules (Lamphon et al., 2004).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Synthetic Approaches
One aspect of research involves the synthesis of related benzothiazolopyridine compounds and their molecular docking study on estrogen and progesterone receptors, highlighting their potential in breast cancer treatment. A study presented an efficient synthesis method under ultrasonic irradiation, which improved yield and reaction time compared to conventional methods. Molecular docking suggested favorable interactions with cancer-related receptors (Shirani et al., 2021).
Antimicrobial and Antituberculosis Activity
Another application is in the development of thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity in in vitro assays against Mycobacterium tuberculosis and were not cytotoxic at tested concentrations (Jeankumar et al., 2013).
Antimicrobial Activity of Thiazolo[3, 2]pyridines
Research on thiazolo[3, 2]pyridines containing the pyrazolyl moiety demonstrated significant antimicrobial activity, highlighting the potential for these compounds in addressing bacterial and fungal infections (El‐Emary et al., 2005).
Aldose Reductase Inhibition
The discovery of new 4-oxothiazolidin-2-ylidene derivatives containing a piperidinyl moiety against aldose reductase showcases the compound's application in managing complications related to diabetes. Molecular docking simulations indicated these compounds as potential inhibitors, suggesting further modification and investigation (Areal et al., 2012).
Electrochromic Applications
The thiadiazolo[3,4-c]pyridine compounds have been explored for their electrochromic properties, indicating a novel application in electronic display technologies. These compounds demonstrated fast-switching and high coloration efficiency, underscoring their potential in developing new electrochromic materials (Ming et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(19-15-26-20(23-19)14-16-4-2-1-3-5-16)24-12-8-18(9-13-24)17-6-10-22-11-7-17/h1-7,10-11,15,18H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBWJPAKMNCHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)
![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)
![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)


![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)